2,6-Dimethylnaphthalene-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

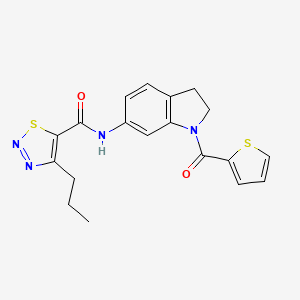

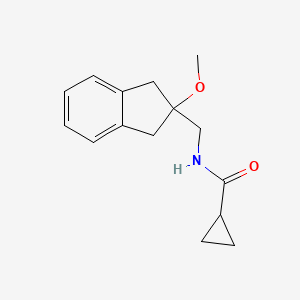

2,6-Dimethylnaphthalene-1-carboxylic acid is a chemical compound that is derived from naphthalene, a bicyclic aromatic hydrocarbon. The compound features two methyl groups attached to the naphthalene ring at the 2 and 6 positions, with a carboxylic acid group at the 1 position. This structure makes it a potential intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the catalytic oxidation of 2,6-dimethylnaphthalene (2,6-DMN) to 2,6-naphthalenedicarboxylic acid (2,6-NDA) has been investigated using Co/Mn/Br catalysts in acetic acid solvent, which could be a related process for the synthesis of 2,6-dimethylnaphthalene-1-carboxylic acid . Additionally, a synthesis route for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol involves methylation and subsequent reactions that could be adapted for the synthesis of 2,6-dimethylnaphthalene-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2,6-dimethylnaphthalene (DMN) has been determined using X-ray powder diffraction and computational chemistry techniques. DMN crystallizes in the orthorhombic space group with a herringbone stacking pattern, which could provide insights into the molecular structure of 2,6-dimethylnaphthalene-1-carboxylic acid .

Chemical Reactions Analysis

The chemical reactions involving 2,6-dimethylnaphthalene and its derivatives are complex and can involve various pathways. The oxidation of 2,6-DMN to 2,6-NDA, for example, follows a complex free-radical mechanism, which could be relevant for understanding the reactivity of 2,6-dimethylnaphthalene-1-carboxylic acid . Moreover, the palladium-catalyzed aerobic bimolecular carbocyclization of enediynes to 2,6-diacylnaphthalenes presents a method for constructing functionalized naphthalenes, which might be applicable to the compound .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2,6-dimethylnaphthalene-1-carboxylic acid are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the crystal structure of 2,6-naphthalenedicarboxylic acid (NDA) and its dimethyl ester (NDC) have been solved, revealing details about their packing and hydrogen bonding patterns . These findings can help infer the potential physical properties of 2,6-dimethylnaphthalene-1-carboxylic acid, such as solubility, melting point, and crystalline structure.

科学的研究の応用

Synthesis Technology Progress

2,6-Dimethylnaphthalene is primarily utilized in the production of 2,6-naphthalene dicarboxylic acid (2,6-NDA). The oxidation of 2,6-dimethylnaphthalene is a competitive method for producing 2,6-NDA, a key component in high-performance plastics and polymers. This process has been studied for its potential to utilize naphthalene and alkyl naphalene resources cost-effectively (Cui Feng-xi, 2013).

Catalytic Performance in Methylation

Research has explored the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts, aiming to synthesize 2,6-dimethylnaphthalene more efficiently. The studies indicate the possibility of enhancing the activity and selectivity of beta zeolite catalysts, thereby potentially reducing the complexity and cost of 2,6-dimethylnaphthalene production (Fatih Güleç, Farooq Sher, & A. Karaduman, 2018).

Kinetic Study of Naphthalene Methylation

In another study, the kinetics and mechanisms of naphthalene methylation over Fe/ZSM-5 zeolite catalysts were investigated, providing insights into the production efficiency and selectivity of 2,6-dimethylnaphthalene. This research has implications for improving the synthesis process in terms of conversion rates and selectivity (Fatih Güleç et al., 2017).

Isomerization and Thermodynamic Aspects

A study on the isomerization of 1,5- to 2,6-dimethylnaphthalene revealed that the process is influenced by thermodynamic equilibrium and kinetic control. This research provides important data for optimizing the production of 2,6-dimethylnaphthalene and understanding its thermodynamic properties (Natthakorn Kraikul, P. Rangsunvigit, & S. Kulprathipanja, 2005).

Commercial Production and Application

The commercialization and development of 2,6-dimethylnaphthalene and related compounds, including its role as a precursor to polyethylene naphthalate (PEN), have been reviewed. This encompasses a discussion of alternative chemical routes and the physical properties of intermediates, highlighting its significance in the production of high-performance polymers (L. D. Lillwitz, 2001).

Extractive Crystallization

Research has also been conducted on the extractive crystallization processes for separating 2,6-dimethylnaphthalene from its isomers. This study provides insights into optimizing separation processes, which is crucial for the efficient production of pure 2,6-dimethylnaphthalene (I. A. Putrawan & T. Soerawidjaja, 2004).

特性

IUPAC Name |

2,6-dimethylnaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13(14)15/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEATXLWFWACOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylnaphthalene-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502956.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2502965.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)

![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)